molecular formula C19H18FN3O2S B2829857 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034464-03-2

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2829857
CAS No.: 2034464-03-2
M. Wt: 371.43
InChI Key: GMTSIMMWOPSALA-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound designed for research applications. It features a fused bicyclic core of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a structure of high interest in medicinal chemistry due to its presence in biologically active molecules . This core is substituted with a benzenesulfonamide group bearing a fluorine atom at the meta position. The sulfonamide functional group is a key pharmacophore known to inhibit various enzymes, notably carbonic anhydrases . Compounds with the tetrahydroimidazopyridine scaffold have been investigated for a range of therapeutic targets. Research on similar structures has shown potential in areas such as kinase inhibition and acting as antagonists for receptors like angiotensin-II . The specific structural configuration of this compound, integrating a sulfonamide moiety with the tetrahydroimidazopyridine system, suggests it is a valuable chemical tool for researchers exploring new inhibitors in oncology, neuroscience, and other fields. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately.

Properties

IUPAC Name

3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-14-6-5-7-15(12-14)26(24,25)22-17-9-2-1-8-16(17)18-13-23-11-4-3-10-19(23)21-18/h1-2,5-9,12-13,22H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTSIMMWOPSALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor. The fluorine atom is introduced via a nucleophilic substitution reaction, and the benzenesulfonamide group is attached through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28)

  • Core : Aromatic imidazo[1,2-a]pyridine (unsaturated).
  • Substituents : Diethyl sulfonamide at position 3, pyrrolidine-carbonyl at position 2.
  • Properties : Melting point 164–167°C, 73.7% yield. The unsaturated core reduces solubility compared to the target compound’s tetrahydro variant .

2-(3-Ethylsulfonyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)-6-methyl-7-(trifluoromethyl)imidazolidin-5-one (Compound I.12)

  • Core : Tetrahydroimidazo[1,2-a]pyridine (saturated).
  • Substituents: Ethylsulfonyl group at position 3, trifluoromethyl-imidazolidinone side chain.
  • Properties : LC-MS [M+1] 430, 33.4% yield. The trifluoromethyl group enhances metabolic resistance, while the saturated core aligns with the target compound’s stability profile .

3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (923113-15-9)

  • Core : Imidazo[1,2-a]pyrimidine (pyrimidine vs. pyridine).
  • Substituents : Benzamide at position 4, fluorine at position 3.

Functional Group Variations

Compound Core Structure Functional Groups Key Properties Reference
Target Compound Tetrahydroimidazo[1,2-a]pyridine 3-Fluorobenzenesulfonamide High rigidity, moderate solubility
Compound 28 Imidazo[1,2-a]pyridine Diethyl sulfonamide, pyrrolidine-carbonyl Lower solubility, MP 164–167°C
Compound I.12 Tetrahydroimidazo[1,2-a]pyridine Ethylsulfonyl, trifluoromethyl Enhanced metabolic stability
923113-15-9 Imidazo[1,2-a]pyrimidine Benzamide, 3-fluorophenyl Reduced kinase binding affinity

Pharmacological Implications

  • Sulfonamide vs. Benzamide : The target’s sulfonamide group may exhibit stronger hydrogen-bonding interactions with enzyme active sites compared to benzamide derivatives (e.g., 923113-15-9), enhancing target specificity .
  • Core Saturation : The tetrahydroimidazo[1,2-a]pyridine core in the target compound likely reduces π-π stacking interactions but improves bioavailability over aromatic analogs like Compound 28 .

Q & A

Basic: What are the key steps in synthesizing 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the tetrahydroimidazo[1,2-a]pyridine ring via cyclization reactions, often using 2-aminopyridine derivatives and α-haloketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Sulfonamide Coupling : React the tetrahydroimidazo[1,2-a]pyridine intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C for 4–6 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions (e.g., fluorine at C3 of benzene, sulfonamide linkage) .
  • Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 426.1) .
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm1^{-1}) .

Advanced: How to optimize enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine core?

The chiral tetrahydroimidazo[1,2-a]pyridine moiety is critical for bioactivity. Key strategies:

  • Catalytic Hydrogenation : Use Ru/N-heterocyclic carbene (NHC) catalysts (e.g., [RuCl2_2(p-cymene)]2_2) under H2_2 (50 bar) in methanol at 60°C. This achieves >95% enantiomeric excess (e.r.) .
  • Protecting Group-Free Routes : Avoid activating groups by directly hydrogenating imidazo[1,2-a]pyridines, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and selectivity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Structural Analog Comparison : Cross-reference activity of analogs (e.g., chloro/methoxy substitutions) to identify substituent-dependent trends .
  • Dose-Response Curves : Confirm IC50_{50} values using multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Advanced: What computational methods predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2) based on the sulfonamide’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess conformational changes in the tetrahydroimidazo[1,2-a]pyridine core .
  • QSAR Models : Corporate Hammett constants for fluorine substituents to predict electronic effects on target affinity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl), or electron-withdrawing (NO2_2) groups at the benzene ring to assess potency .
  • Bioisosteric Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate binding mode flexibility .
  • In Vivo Testing : Compare pharmacokinetic profiles (e.g., oral bioavailability in mice) to link structural modifications to efficacy .

Advanced: What strategies stabilize the compound in biological assays?

  • Formulation : Use cyclodextrin-based complexes to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin at 10% w/v) .
  • Prodrug Design : Introduce ester moieties at the sulfonamide nitrogen for pH-dependent release in target tissues .
  • Lyophilization : Prepare stable lyophilized powders with trehalose (1:1 molar ratio) for long-term storage .

Advanced: How to analyze metabolic pathways of the compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key phase I reactions include hydroxylation of the tetrahydroimidazo[1,2-a]pyridine ring .
  • CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • Stable Isotope Tracing : Use 19F^{19}F-NMR to track fluorobenzene sulfonamide degradation in hepatocyte models .

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